molecular formula C15H19Cl2NO4 B112382 (R)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid CAS No. 269396-56-7

(R)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid

Cat. No. B112382
M. Wt: 348.2 g/mol
InChI Key: WJEUUKADFJNOHW-SNVBAGLBSA-N
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Description

-(R)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid, also known as R-3-TBCA-4-DCPB, is an organic compound with a variety of research applications. It is a derivative of butanoic acid and has two chlorinated phenyl rings, making it a useful building block for synthesizing a variety of compounds. It is a colorless solid and has a melting point of 134-136°C. R-3-TBCA-4-DCPB has a wide range of applications in scientific research, including the synthesis of drugs and other compounds, as well as its potential use as a therapeutic agent.

Scientific Research Applications

Sorption of Phenoxy Herbicides to Soil and Minerals

A study by Werner, Garratt, and Pigott (2012) focuses on the sorption of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides to soil, organic matter, and minerals. The research compiled a comprehensive database of soil-water distribution coefficients for these herbicides, revealing that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides. This understanding is crucial for environmental management and pollution control strategies in agricultural settings (Werner et al., 2012).

Wastewater Treatment in Pesticide Production

Goodwin et al. (2018) reviewed treatment options for reclaiming wastewater produced by the pesticide industry, which contains toxic pollutants including 2,4-D and its derivatives. The study highlighted the effectiveness of biological processes and granular activated carbon in removing these compounds, emphasizing the importance of these treatments in preventing environmental contamination and protecting water sources (Goodwin et al., 2018).

Reactivity of 1,2,4-Triazole-3-Thione Derivatives

Kaplaushenko's review (2019) on the reactivity of 1,2,4-triazole-3-thione derivatives, including those related to (R)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid, highlights their potential as antioxidants and their role in mitigating radiation damage. This research underscores the therapeutic potential of these compounds in medical applications (Kaplaushenko, 2019).

Levulinic Acid in Drug Synthesis

Zhang et al. (2021) discussed the application of levulinic acid, a biomass-derived compound with functional groups similar to those in (R)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid, in drug synthesis. This review highlighted the compound's versatility and its role in producing cost-effective, cleaner reactions in the pharmaceutical industry, demonstrating the broader implications of carboxylic acid derivatives in drug development (Zhang et al., 2021).

properties

IUPAC Name

(3R)-4-(3,4-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-10(8-13(19)20)6-9-4-5-11(16)12(17)7-9/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEUUKADFJNOHW-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426581
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(3,4-dichlorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid

CAS RN

269396-56-7
Record name (βR)-3,4-Dichloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269396-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(3,4-dichlorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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